2-(4-Fluoro-3-methylphenyl)benzonitrile
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Overview
Description
2-(4-Fluoro-3-methylphenyl)benzonitrile: is an organic compound with the molecular formula C14H10FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, the reaction would involve 4-fluoro-3-methylphenylboronic acid and 2-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)benzonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-4-methylphenyl)benzonitrile
- 3-Fluoro-4-methylbenzonitrile
- 4-Fluorobenzonitrile
Comparison
Compared to similar compounds, 2-(4-Fluoro-3-methylphenyl)benzonitrile is unique due to the specific positioning of the fluoro and methyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c1-10-8-11(6-7-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTKUXUOHWLPQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718379 |
Source
|
Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-20-7 |
Source
|
Record name | [1,1′-Biphenyl]-2-carbonitrile, 4′-fluoro-3′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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